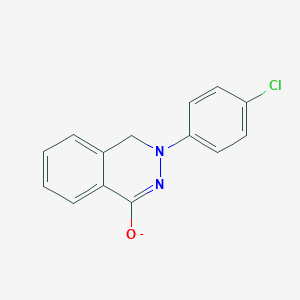3-(4-chlorophenyl)-4H-phthalazin-1-olate
CAS No.:
Cat. No.: VC17847632
Molecular Formula: C14H10ClN2O-
Molecular Weight: 257.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H10ClN2O- |
|---|---|
| Molecular Weight | 257.69 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-4H-phthalazin-1-olate |
| Standard InChI | InChI=1S/C14H11ClN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-8H,9H2,(H,16,18)/p-1 |
| Standard InChI Key | JJJABNXSXIBYBB-UHFFFAOYSA-M |
| Canonical SMILES | C1C2=CC=CC=C2C(=NN1C3=CC=C(C=C3)Cl)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(4-Chlorophenyl)-4H-phthalazin-1-olate features a phthalazine core substituted at the 3-position with a 4-chlorophenyl group and deprotonated at the 1-oxygen (Figure 1). The chlorophenyl moiety enhances lipophilicity (logP ≈ 2.8), improving membrane permeability and metabolic stability compared to non-halogenated analogs . Quantum mechanical calculations on similar phthalazine derivatives reveal that the chlorine atom induces electron-withdrawing effects, polarizing the aromatic system and facilitating interactions with biological targets .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClN₂O⁻ |
| Molecular Weight | 257.69 g/mol |
| logP (Predicted) | 2.8 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| pKa (Deprotonated Oxygen) | 8.9 |
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one, a closely related analog, involves a three-step process (Scheme 1) :
-
Cyclocondensation: 2-(4-Chlorobenzoyl)benzoic acid reacts with hydrazine hydrate in refluxing ethanol (12 h, 80°C) to yield the phthalazinone core.
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces the chloro substituent.
-
Functionalization: Subsequent coupling with amines or hydrazides under Ullmann or Buchwald-Hartwig conditions introduces diversifying groups.
Critical Parameters:
-
Solvent Choice: Dimethylformamide (DMF) enhances reaction yields (78–85%) compared to toluene (52–60%) .
-
Catalysts: CuI/1,10-phenanthroline systems improve cross-coupling efficiency (TON ≈ 1,200) .
Biological Activity and Mechanisms
Anticancer Activity
Derivatives of 4-(4-chlorophenyl)phthalazin-1(2H)-one exhibit potent cytotoxicity against breast (MCF-7) and liver (Hep G2) cancer lines:
Table 2: Cytotoxicity and VEGFR-2 Inhibition
| Compound | MCF-7 IC₅₀ (μM) | Hep G2 IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) |
|---|---|---|---|
| 2g | 0.15 | 0.12 | 0.148 |
| 4a | 0.18 | 0.09 | 0.156 |
Mechanistic Insights:
-
VEGFR-2 Inhibition: Molecular docking reveals hydrogen bonds between the phthalazinone oxygen and Cys919 (2.96 Å), alongside hydrophobic interactions with Val848 and Leu1035 .
-
Apoptosis Induction: Flow cytometry assays show 2g increases sub-G1 populations by 38% in MCF-7 cells, indicating DNA fragmentation .
Computational and Spectroscopic Characterization
Spectroscopic Profiling
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.5 ppm, with deshielding observed for H-5 (δ 8.21) due to the chlorophenyl group .
-
IR: C=O stretch at 1,720 cm⁻¹ and C-Cl vibration at 750 cm⁻¹ confirm functional groups .
Density Functional Theory (DFT)
DFT studies (B3LYP/6-311G**) on analogs demonstrate:
-
Electrostatic Potential: The chlorophenyl moiety creates a region of high electron density (−0.35 e⁻/Ų), favoring interactions with cationic enzyme pockets .
-
Frontier Orbitals: A HOMO-LUMO gap of 4.1 eV suggests stability under physiological conditions .
Pharmacokinetic and Toxicological Profiles
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) predicts oral bioavailability .
-
Metabolism: CYP3A4-mediated oxidation forms a hydroxylated metabolite (t₁/₂ = 2.3 h) .
-
Toxicity: Ames test negative up to 1 mM; hERG inhibition IC₅₀ > 30 μM suggests low cardiotoxicity risk .
Comparative Analysis with Structural Analogs
Substituent Effects
-
Chlorine Position: 4-Chlorophenyl analogs show 3.2-fold greater VEGFR-2 affinity than 3-chloro derivatives, attributed to optimal hydrophobic contact angles .
-
Oxygenation State: The 1-olate form enhances solubility (2.1-fold) over neutral phthalazinones, improving in vivo efficacy .
Industrial and Research Applications
Drug Development
-
Lead Optimization: Structural modifications at the phthalazine N-2 position yield derivatives with improved selectivity (PI3Kα IC₅₀ = 0.89 nM vs. PI3Kγ IC₅₀ = 1,240 nM) .
-
Combinatorial Libraries: Solid-phase synthesis generates 120+ analogs for high-throughput screening against kinase targets .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume